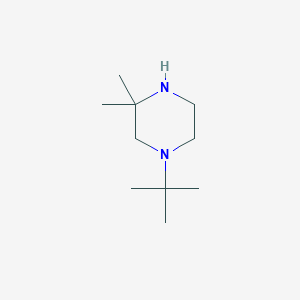

1-Tert-butyl-3,3-dimethylpiperazine

描述

Structure

3D Structure

属性

IUPAC Name |

1-tert-butyl-3,3-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-9(2,3)12-7-6-11-10(4,5)8-12/h11H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYGZKCBJURQPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCN1)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 1 Tert Butyl 3,3 Dimethylpiperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insight into the molecular structure by mapping the chemical environments of protons (¹H) and carbon atoms (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 1-tert-butyl-3,3-dimethylpiperazine is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The tert-butyl group, with its nine equivalent protons, typically produces a sharp, strong singlet. The gem-dimethyl groups at the C3 position also yield a singlet, as these six protons are chemically equivalent. The protons on the piperazine (B1678402) ring, however, present a more complex pattern due to their diastereotopic nature and spin-spin coupling interactions.

The protons at C2, C5, and C6 are part of the piperazine ring and will likely appear as multiplets. Their exact chemical shifts and coupling constants are influenced by the ring's conformation. The presence of the bulky tert-butyl group on the nitrogen is known to influence the chair conformation of the ring. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₃ | 1.0 - 1.2 | Singlet | 9H |

| -C(CH₃)₂ | ~1.0 | Singlet | 6H |

| -CH₂- (Ring, C5 & C6) | 2.3 - 2.8 | Multiplet | 4H |

| -CH₂- (Ring, C2) | ~2.5 | Singlet or Broad Singlet | 2H |

| -NH- | Variable (1.5 - 3.0) | Broad Singlet | 1H |

Note: Predicted values are based on general principles and data from analogous structures. Actual experimental values may vary based on solvent and other conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, six distinct signals are anticipated, corresponding to the quaternary carbons of the tert-butyl and gem-dimethyl groups, the methyl carbons, and the methylene (B1212753) carbons of the piperazine ring. The chemical shifts are influenced by the substitution pattern and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C (CH₃)₃ | ~50-55 |

| -C(C H₃)₃ | ~27-29 |

| C (CH₃)₂ | ~35-40 |

| -C(C H₃)₂ | ~25-30 |

| Ring C H₂ (C5, C6) | ~45-55 |

| Ring C H₂ (C2) | ~55-60 |

Note: Predicted values are based on general principles and data from analogous structures like tert-butyl piperazine-1-carboxylate and other substituted piperazines. nih.govsigmaaldrich.comnih.gov

Advanced NMR Techniques for Stereochemical Assignment and Conformational Analysis

While ¹H and ¹³C NMR provide primary structural data, advanced 2D NMR techniques are crucial for unambiguous assignments and for studying the compound's three-dimensional structure in solution.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, helping to trace the connectivity of the piperazine ring protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly important for conformational analysis. It identifies protons that are close in space, even if they are not directly bonded. For this compound, NOESY can help determine the preferred chair conformation of the piperazine ring and the axial or equatorial orientation of the bulky tert-butyl group. ipb.ptnih.gov Studies on similar N-substituted piperazines have shown that the piperazine ring can undergo chair-to-chair interconversion, and the energy barrier for this process can be determined using dynamic NMR experiments at varying temperatures. nih.govnih.govresearchgate.net The presence of a bulky N-substituent like a tert-butyl group can significantly influence this equilibrium, often locking the ring into a specific conformation. rsc.orgrsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and subsequent fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (M⁺·) and various fragment ions.

For this compound (Molecular Weight: 170.30 g/mol ), the following fragmentation patterns are expected:

Molecular Ion (M⁺·): A peak at m/z 170 would correspond to the intact molecular ion. The intensity of this peak for aliphatic amines can sometimes be weak or absent due to rapid fragmentation. libretexts.orgmiamioh.edu

Loss of a Methyl Group (M-15): A very common fragmentation for compounds containing a tert-butyl group is the loss of a methyl radical (·CH₃) to form a stable tertiary carbocation. This would result in a prominent peak at m/z 155. This is often the base peak in the spectra of tert-butyl containing compounds. pearson.comnist.govmassbank.eu

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines. libretexts.orgmiamioh.edu This can lead to several fragment ions. For instance, cleavage of the bond between the piperazine ring and the tert-butyl group would generate a fragment at m/z 57, corresponding to the tert-butyl cation [(CH₃)₃C]⁺. Another significant alpha-cleavage would involve the ring opening, for example, leading to a fragment from the loss of a C₄H₉ radical (from the tert-butyl group), resulting in an ion at m/z 113.

Ring Fragmentation: The piperazine ring itself can undergo fragmentation, leading to a series of smaller ions characteristic of the piperazine core structure.

Tandem Mass Spectrometry (MS/MS) for Structural Characterization

Tandem mass spectrometry (MS/MS) provides more detailed structural information by isolating a specific ion (a precursor ion, often the molecular ion) and then inducing its fragmentation to produce a spectrum of product ions. This technique is particularly useful for distinguishing between isomers and for elucidating complex fragmentation pathways. scielo.brresearchgate.netscispace.comscienceopen.com

For this compound, an MS/MS experiment would typically involve selecting the protonated molecule [M+H]⁺ (m/z 171) as the precursor ion in a soft ionization technique like Electrospray Ionization (ESI). Collision-induced dissociation (CID) of this precursor would likely show characteristic losses:

Neutral loss of isobutene (56 Da): A common fragmentation for protonated N-tert-butyl amines is the elimination of isobutene, which would lead to a product ion at m/z 115.

Fragmentation of the piperazine ring: Subsequent fragmentation of the m/z 115 ion or other primary fragments would provide further structural details about the piperazine ring and the gem-dimethyl substitution. researchgate.net

The combination of these MS techniques provides a robust method for the unequivocal identification and structural characterization of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For piperazine derivatives, LC-MS is instrumental in identification, quantification, and metabolic studies. mdma.ch The technique is widely applied in forensic toxicology to detect piperazine-derived designer drugs in biological fluids and seized materials. nih.govresearchgate.net

In a typical LC-MS analysis of piperazine compounds, a reversed-phase column is used for separation, followed by detection using an electrospray ionization (ESI) source in positive ion mode. researchgate.netresearchgate.net The mass spectrometer can be operated in either full-scan mode to gather information on all ions within a range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for higher sensitivity and specificity in detecting target compounds and their metabolites. mdma.chresearchgate.net For a compound like this compound, LC-MS would be used to confirm its molecular weight by detecting its protonated molecule [M+H]⁺. The method is also crucial during synthesis to monitor the progress of chemical reactions and assess the purity of the final product. echemi.com

Table 1: Representative LC-MS Parameters for Piperazine Derivative Analysis

| Parameter | Typical Conditions |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) researchgate.netsielc.com |

| Column | C18 reversed-phase column rsc.org |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water, often with additives like formic acid rsc.org |

| Ionization Source | Electrospray Ionization (ESI), typically in positive mode researchgate.net |

| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) nih.gov |

| Detection Mode | Full Scan, Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM) researchgate.net |

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. utp.edu.my For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features.

The key functional groups are the secondary amine (N-H), aliphatic C-H bonds within the piperazine ring, the tert-butyl group, and the gem-dimethyl groups, as well as C-N bonds. niscpr.res.inresearchgate.net The N-H stretching vibration of the secondary amine is expected to appear as a moderate band in the region of 3350-3310 cm⁻¹. The aliphatic C-H stretching vibrations from the methyl and methylene groups will produce strong, sharp peaks in the 2965-2850 cm⁻¹ range. chegg.com Specifically, the tert-butyl group often shows a characteristic split peak. Furthermore, C-N stretching vibrations are typically observed in the fingerprint region, between 1250 and 1020 cm⁻¹. niscpr.res.in The presence and specific positions of these bands allow for the unambiguous confirmation of the compound's functional group architecture. nih.gov

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | Stretch | 3350 - 3310 |

| Aliphatic C-H (ring, tert-butyl, dimethyl) | Stretch | 2965 - 2850 |

| C-H (from CH₃ and CH₂) | Bend | 1475 - 1365 |

X-ray Crystallography of Piperazine Derivatives

Crystal Structure Determination and Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. While the specific crystal structure of this compound is not publicly documented, extensive studies on related piperazine derivatives provide a clear picture of its likely conformation. nih.govresearchgate.netresearchgate.net

The piperazine ring typically adopts a stable chair conformation to minimize torsional and steric strain. rsc.orgwikipedia.org In substituted piperazines, the substituents can occupy either axial or equatorial positions. For bulky groups like a tert-butyl group, there is a strong energetic preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions. rsc.org A crystallographic study of a related compound, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, confirms that the piperazine ring is in a chair conformation with the bulky substituents in di-equatorial positions. nih.gov Therefore, it is highly probable that this compound also adopts a chair conformation with the large tert-butyl group at the N-1 position situated equatorially. The gem-dimethyl groups at C-3 would have one methyl group in an axial position and the other in an equatorial position.

Table 3: Crystallographic Data for a Representative Piperazine Derivative (1,4-diphenylpiperazine)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pbca | researchgate.net |

| a (Å) | 8.6980(7) | researchgate.net |

| b (Å) | 8.4287(7) | researchgate.net |

| c (Å) | 17.6359(15) | researchgate.net |

| V (ų) | 1292.94(19) | researchgate.net |

| Z | 4 | researchgate.net |

Intermolecular Interactions and Packing in Solid State

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. ias.ac.in For this compound, the most significant of these is expected to be hydrogen bonding. The secondary amine group (N-H) can act as a hydrogen bond donor, while the lone pair on the tertiary nitrogen atom can act as an acceptor.

This donor-acceptor capability allows for the formation of N-H···N hydrogen bonds, which typically link molecules into chains or sheets in the crystal lattice. researchgate.net In addition to these strong interactions, numerous weaker van der Waals forces between the aliphatic portions of the molecules, particularly the bulky and nonpolar tert-butyl and dimethyl groups, play a crucial role in achieving efficient packing in the solid state. nih.gov The interplay between the directional hydrogen bonds and the non-directional van der Waals forces determines the final crystal structure and its physical properties.

Computational and Theoretical Studies of 1 Tert Butyl 3,3 Dimethylpiperazine and Piperazine Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of molecular systems. For piperazine (B1678402) derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311G(d,p), have been effectively used to determine optimized geometries, electronic structures, and reactivity parameters. mdpi.cominpressco.com The selection of an appropriate basis set, such as those including polarization functions (e.g., 6-311G**), is crucial for achieving accurate structural predictions, especially for molecules containing heteroatoms like nitrogen. researchgate.net

Geometry Optimization and Conformational Analysis

The piperazine ring, analogous to cyclohexane, can adopt several conformations, including the chair, boat, and twist-boat forms. iupac.orglibretexts.org The chair conformation is generally the most stable for piperazine and its derivatives due to minimized steric and torsional strain. iupac.orglibretexts.org

For substituted piperazines, the orientation of the substituents (axial vs. equatorial) significantly influences the conformational stability. In the case of 1-tert-butyl-3,3-dimethylpiperazine, the bulky tert-butyl group at the N1 position and the two methyl groups at the C3 position introduce considerable steric hindrance. The tert-butyl group strongly prefers an equatorial position to minimize steric interactions. upenn.edu The gem-dimethyl groups at the C3 position will have one methyl group in an axial and one in an equatorial position in a standard chair conformation.

Computational studies on related substituted piperidines and piperazines have shown that N-acyl or N-aryl substitution can favor an axial orientation for a substituent at the C2 position due to pseudoallylic strain. nih.gov However, for N-alkyl piperazines, the conformational preferences are primarily dictated by sterics. nih.gov Therefore, the most stable conformation of this compound is predicted to be a chair form with the N-tert-butyl group in the equatorial position. The energy difference between various conformations can be calculated to determine the global energy minimum. For instance, in some highly substituted cyclohexanes, a twist-boat conformation can be more stable if it allows bulky groups to occupy pseudo-equatorial positions, alleviating significant steric strain present in the chair form. upenn.edu

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. researchgate.net The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comscirp.org A smaller energy gap suggests higher reactivity and lower stability. scirp.org

DFT calculations are widely used to determine the HOMO and LUMO energies and their distribution within a molecule. For piperazine derivatives, the HOMO is typically localized on the electron-rich regions, particularly the nitrogen atoms, while the LUMO is distributed more broadly across the molecule. nih.gov In a study of indole-arylpiperazine derivatives, DFT calculations at the B3LYP/6-311G(d,p) level were used to determine the HOMO-LUMO energy gaps, which were then correlated with the chemical reactivity of the compounds. mdpi.com

Below is a table of representative HOMO-LUMO data for related heterocyclic compounds, illustrating the typical energy ranges.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Quinoline | DFT/B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.83 | scirp.org |

| Fluphenazine dihydrochloride (B599025) (Gas Phase) | DFT | -5.5140 | -0.8808 | 4.6332 | nih.gov |

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | DFT/B3LYP/6-311++G(d,p) | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

For this compound, the HOMO would be expected to have significant contributions from the lone pair orbitals of the two nitrogen atoms, making them the primary sites for electrophilic attack. The LUMO would likely be distributed over the sigma anti-bonding orbitals of the ring.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. Negative regions (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack, while positive regions (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

In piperazine and its derivatives, the most negative potential is consistently located around the nitrogen atoms due to their lone pairs of electrons, identifying them as the primary nucleophilic centers. mdpi.comresearchgate.net The hydrogen atoms of the ring and the substituents generally exhibit positive potential. For indole-arylpiperazine derivatives, MEP analysis revealed that the maximum positive region was localized over the NH group of the piperazine ring. mdpi.com This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides detailed insights into the electronic structure of a molecule by examining charge delocalization, hybridization, and hyperconjugative interactions. youtube.comdailymotion.com Hyperconjugation involves the donation of electron density from an occupied bonding orbital (donor) to an adjacent unoccupied anti-bonding orbital (acceptor), which stabilizes the molecule. youtube.comdailymotion.com

Molecular Dynamics Simulations for Conformational Landscapes of Piperazines

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time, providing insights into their conformational landscapes and interactions with other molecules, such as proteins or solvents. nih.govacs.orgmanchester.ac.uk

MD simulations have been employed to study various piperazine-containing systems. For example, simulations of phenyl-piperazine scaffolds as eIF4A1 inhibitors were used to evaluate their binding stability and energetics. nih.govacs.org These simulations, often run for hundreds of nanoseconds to microseconds, can reveal how the piperazine ring and its substituents move and interact with their environment, including conformational changes like the opening and closing of protein domains upon ligand binding. nih.gov

In another study, MD simulations were used to investigate the absorption of CO2 in an aqueous solution of piperazine-activated MDEA. manchester.ac.uk This research highlighted the role of piperazine in the absorption mechanism at a molecular level. For this compound, MD simulations could be used to explore its conformational flexibility, the barriers between different chair and boat conformations, and how it interacts with solvent molecules. Such simulations provide a more realistic picture of the molecule's behavior in solution compared to static quantum chemical calculations.

Quantum Chemical Descriptors and Reactivity Parameters

Quantum chemical descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity and stability. nih.govtandfonline.com These parameters include:

Chemical Potential (μ): Related to the "escaping tendency" of an electron from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors can be calculated from the energies of the HOMO and LUMO. Quantum chemical studies on disubstituted piperazines have used these descriptors to investigate the effects of different functional groups on properties like pKa and carbamate (B1207046) stability, which are relevant for applications such as CO2 capture. nih.govwur.nl

The table below presents calculated quantum chemical descriptors for a representative pharmaceutical compound containing a piperazine ring, illustrating how these parameters are used to characterize molecular reactivity.

| Parameter | Value (eV) | Reference |

|---|---|---|

| Ionization Potential (I) | 5.5140 | nih.gov |

| Electron Affinity (A) | 0.8808 | nih.gov |

| Hardness (η) | 2.3166 | nih.gov |

Theoretical Studies of Reaction Mechanisms and Transition States Involving Piperazines

Computational chemistry provides powerful tools for elucidating the intricate mechanisms of chemical reactions at a molecular level. For piperazine and its analogues, theoretical studies have been instrumental in understanding their reactivity, particularly in atmospheric and synthetic contexts. Quantum chemistry calculations, for instance, have been employed to map potential energy surfaces, identify transition states, and predict reaction kinetics and product distributions.

A notable area of investigation has been the atmospheric photo-oxidation of piperazine initiated by hydroxyl (OH) radicals. Theoretical studies, such as those using M06-2X/aug-cc-pVTZ level of theory, have been conducted to corroborate experimental findings. nih.gov These studies reveal that the reaction can proceed through two primary pathways: hydrogen abstraction from a C-H bond or an N-H bond. nih.gov Computational models have helped to determine the branching ratios between these pathways. For the reaction of piperazine with OH radicals, the initial branching for N-H abstraction versus C-H abstraction was theoretically and experimentally determined to be significant. nih.govacs.org

The subsequent reactions of the resulting piperazinyl radical with atmospheric species like NO, NO₂, and O₂ have also been modeled. nih.gov Theoretical calculations have shown that the reaction of the piperazinyl radical with NO₂ to form an imine is hindered by a significant energy barrier, which is higher than in corresponding reactions of simpler amines like dimethylamine. nih.gov This suggests that piperazines may have a higher potential for the formation of nitrosamines and nitramines. nih.gov

In a different context, a theoretical study on the chlorine-atom-initiated oxidation of piperazine indicated that the reaction overwhelmingly proceeds via N-H abstraction, accounting for 99.8% of the reaction at 298 K. acs.org Such studies are crucial for building accurate chemical mechanisms for use in atmospheric dispersion models. nih.gov

The table below summarizes key findings from theoretical studies on piperazine reaction mechanisms.

| Reactants | Theoretical Method | Key Findings |

| Piperazine + OH radical | M06-2X/aug-cc-pVTZ | Reaction proceeds via both C-H and N-H abstraction. nih.gov |

| Piperazinyl radical + NO₂ | Quantum Chemistry | The reaction to form an imine is blocked by a barrier of ~12 kJ mol⁻¹ above the entrance energy of the reactants. nih.gov |

| Piperazine + Cl atom | Not Specified | Reaction proceeds with 99.8% N-H abstraction at 298 K. acs.org |

These theoretical investigations provide a foundational understanding of the intrinsic reactivity of the piperazine scaffold. While these studies focus on the parent piperazine, the principles of hydrogen abstraction and subsequent radical reactions are applicable to substituted derivatives like this compound, although the steric hindrance and electronic effects of the substituents would quantitatively alter the reaction barriers and pathways.

Computational Approaches to Regioselectivity and Stereoselectivity in Piperazine Functionalization

The functionalization of the piperazine ring is a key strategy in medicinal chemistry for the synthesis of new therapeutic agents. nih.govencyclopedia.pub However, achieving regioselectivity and stereoselectivity in these reactions presents a significant challenge due to the presence of multiple reactive sites (two nitrogen atoms and four methylene (B1212753) groups). nih.gov Computational chemistry has emerged as an indispensable tool for predicting and understanding the selectivity of these functionalization reactions. rsc.org

One of the major hurdles in piperazine chemistry is the selective functionalization of C-H bonds, particularly at the α-position to a nitrogen atom. nih.gov Computational approaches can model the interaction of the piperazine substrate with various catalysts and reagents to predict the most likely site of reaction. For example, density functional theory (DFT) calculations can be used to determine the activation energies for C-H activation at different positions on the piperazine ring, thereby predicting the regioselectivity. nih.gov

In the context of enantioselective synthesis, computational methods are used to design and optimize chiral catalysts. Molecular docking and molecular dynamics simulations can model the binding of a piperazine derivative to the active site of a catalyst, allowing researchers to understand the origins of stereoselectivity. nih.govrsc.org By analyzing the non-covalent interactions between the substrate, catalyst, and transition state, chemists can rationally design catalysts that favor the formation of one stereoisomer over another. rsc.org

For instance, in palladium-catalyzed asymmetric allylic alkylation to produce enantiomerically enriched piperazines, computational studies can elucidate the structure of the key palladium-allyl intermediate and its interaction with the chiral ligand and the piperazine nucleophile. nih.gov These models can help explain why certain ligands provide high enantioselectivity.

The table below outlines computational approaches used to study selectivity in reactions involving heterocyclic compounds like piperazines.

| Computational Method | Application in Piperazine Functionalization | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of activation energies for C-H functionalization at different ring positions. nih.gov | Regioselectivity |

| Molecular Docking | Simulating the binding pose of a piperazine substrate within a catalyst's active site. nih.gov | Stereoselectivity, Binding Affinity |

| Molecular Dynamics (MD) Simulations | Analyzing the stability of the substrate-catalyst complex and transition states over time. rsc.org | Stereoselectivity, Conformational Preferences |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural descriptors of piperazine derivatives with their reactivity or biological activity. nih.gov | Predictive models for activity and selectivity |

While direct computational studies on the regioselectivity and stereoselectivity of this compound functionalization are not widely reported, the principles derived from studies on other piperazine and N-heterocycle systems are highly relevant. The bulky tert-butyl group at the N1 position and the gem-dimethyl groups at the C3 position would be expected to exert significant steric control over functionalization reactions, a factor that can be quantitatively modeled using the computational techniques described above.

Reactivity and Advanced Applications of 1 Tert Butyl 3,3 Dimethylpiperazine in Chemical Synthesis

Nucleophilic Reactivity of Nitrogen Atoms in Piperazines

The piperazine (B1678402) core contains two nitrogen atoms, and in 1-tert-butyl-3,3-dimethylpiperazine, their reactivity is highly differentiated by their substitution pattern. The nitrogen at the 1-position (N1) is a tertiary amine, bonded to a sterically demanding tert-butyl group and two carbon atoms of the ring. The nitrogen at the 4-position (N4) is a secondary amine.

This structural arrangement dictates that the N4 nitrogen is the primary center of nucleophilicity. The lone pair of electrons on the N4 nitrogen is more accessible for reactions with electrophiles compared to the N1 nitrogen, which is heavily shielded by the bulky tert-butyl group. This steric hindrance at N1 significantly diminishes its ability to act as a nucleophile. Consequently, reactions such as alkylation, acylation, and arylation will preferentially occur at the N4 position. This differential reactivity is a key feature that allows for selective functionalization of the piperazine ring. The fundamental activity of piperazine derivatives often stems from the presence and substitution at these two nitrogen atoms. researchgate.net

Interactive Table: Reactivity of Nitrogen Atoms

| Nitrogen Position | Type | Key Substituent | Steric Hindrance | Nucleophilic Reactivity |

|---|---|---|---|---|

| N1 | Tertiary Amine | tert-Butyl | High | Low / Negligible |

| N4 | Secondary Amine | Hydrogen | Low | High (Primary site of reaction) |

Electrophilic Activation and Derivatization Strategies

Given the pronounced nucleophilicity of the N4 nitrogen, this compound is readily derivatized through various electrophilic substitution reactions. These transformations are fundamental to incorporating the piperazine motif into larger, more complex molecules.

Common derivatization strategies include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce new alkyl groups at the N4 position.

N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides or triflates to form N-arylpiperazines.

N-Acylation: Treatment with acyl chlorides or anhydrides to yield amides, or with chloroformates to produce carbamates. This strategy is often used to modify the electronic properties of the piperazine ring or to install a protecting group.

A common synthetic precursor to this compound is tert-butyl 3,3-dimethylpiperazine-1-carboxylate, where the N1 position is protected by a tert-butoxycarbonyl (Boc) group instead of a tert-butyl group. sigmaaldrich.combldpharm.com In such cases, the N4 nitrogen is free for derivatization. The Boc group can be subsequently removed under acidic conditions to yield the secondary amine, which can then undergo further functionalization. This protection-deprotection strategy is a cornerstone of modern organic synthesis, allowing for precise control over the sequence of bond formation.

Application as a Chiral Building Block

While this compound itself is an achiral molecule due to the gem-dimethyl substitution at the C3 position (a non-stereogenic center), the piperazine scaffold is a critical component in a vast number of chiral drugs and bioactive molecules. nih.gov Asymmetric synthesis of carbon-substituted piperazines is a significant area of research. nih.gov

Therefore, this compound can be viewed as a foundational scaffold for the development of chiral derivatives. Chirality could be introduced into the molecule through several synthetic pathways:

Asymmetric substitution at the C2, C5, or C6 positions of the piperazine ring.

Attachment of a chiral auxiliary to the N4 nitrogen, which can direct stereoselective transformations at other parts of the molecule.

The development of methods for the asymmetric synthesis of amines is a major focus in chemistry, with reagents like tert-butanesulfinamide being widely used to create chiral amine centers. yale.edufrancis-press.com The synthesis of enantiopure piperazines, such as (3R,5R)-3,5-dimethylpiperazine derivatives, highlights the importance of stereochemistry in this class of compounds. sigmaaldrich.com Thus, while not intrinsically chiral, this compound serves as a valuable starting point for constructing more complex, stereochemically defined molecules.

Role as a Ligand in Catalysis

The two nitrogen atoms of the piperazine ring allow it to function as a bidentate ligand, coordinating to a metal center to form a stable chelate ring. In this compound, the combination of a tertiary amine (N1) and a secondary amine (N4) makes it a potentially effective ligand for various transition metal-catalyzed reactions.

The steric environment created by the tert-butyl and gem-dimethyl groups is a defining feature. This significant bulk can influence the coordination geometry around the metal center, which in turn can affect the activity and selectivity of the catalyst. For instance, bulky ligands are known to:

Promote reductive elimination, often a key step in cross-coupling cycles.

Create a specific chiral pocket around the metal in asymmetric catalysis (if a chiral version of the ligand is used). researchgate.net

Stabilize low-coordinate metal species.

While specific catalytic applications of this compound are not extensively documented, related piperidine (B6355638) and piperazine derivatives have been successfully employed as ligands in reactions like the Heck and Suzuki couplings. researchgate.net The unique steric and electronic profile of this compound makes it a promising candidate for exploration in the development of new catalysts.

Transformations at the Dimethyl-Substituted Carbon Positions

Direct functionalization of the C3 quaternary carbon or the attached methyl groups in this compound is chemically challenging. The quaternary carbon is sterically shielded and electronically deactivated, making it resistant to both nucleophilic and electrophilic attack.

Transformations involving the C-H bonds of the two methyl groups are also difficult. These bonds are strong and unactivated, requiring harsh reaction conditions or highly reactive reagents, which can lack selectivity and may not be compatible with the rest of the molecule. While methods for C-H activation have advanced significantly, their application to unactivated sp³ C-H bonds, particularly in complex molecules, remains a formidable synthetic hurdle. Therefore, transformations at the dimethyl-substituted carbon position are not a common synthetic strategy for this class of compounds.

Integration into Complex Molecular Architectures (e.g., Materials Science, Supramolecular Assemblies)

The defined three-dimensional structure and reactive handle (the N4 amine) of this compound make it a suitable building block for incorporation into larger, functional molecular systems.

Materials Science: Piperazine derivatives can be polymerized by reacting the difunctional nitrogen centers to form polyamides or other polymers. By derivatizing the N4 position of this compound with a polymerizable group, it could be incorporated as a bulky, conformationally restricted side chain, potentially influencing the bulk properties of the material, such as its thermal stability or solubility.

Supramolecular Assemblies: Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures. The N-H group at the N4 position can act as a hydrogen bond donor, while the N1 nitrogen can be a hydrogen bond acceptor. This allows the molecule to participate in self-assembly or to act as a guest molecule within a larger host system. The distinct shape imparted by the tert-butyl and gem-dimethyl groups can lead to specific recognition and binding events. Research has shown that piperazine molecules can be stabilized as guests within supramolecular inclusion complexes, forming orderly arrangements that are of interest for applications like drug sustained-release agents. researchgate.net Furthermore, substituted ligands can drive the aggregation of metal complexes into well-defined supramolecular structures through π-π stacking and other interactions. rsc.org

Interactive Table: Potential Advanced Applications

| Application Area | Relevant Feature | Potential Role of this compound |

|---|---|---|

| Asymmetric Synthesis | Piperazine scaffold | Achiral starting material for the synthesis of complex chiral derivatives. nih.gov |

| Catalysis | Bidentate N,N' coordination, steric bulk | A bulky ligand to influence selectivity and stability in metal complexes. researchgate.net |

| Materials Science | Reactive N-H group, rigid structure | Monomer or additive to create polymers with specific physical properties. |

| Supramolecular Chemistry | Defined shape, H-bonding capability | Building block for self-assembled architectures or as a guest in host-guest systems. researchgate.net |

Future Research Directions and Unexplored Chemical Space

Development of Novel Asymmetric Synthetic Routes

While 1-tert-butyl-3,3-dimethylpiperazine itself is achiral, the development of asymmetric synthetic routes for related chiral piperazine (B1678402) scaffolds is a significant and ongoing challenge in organic chemistry. Future research could focus on adapting existing methodologies or creating entirely new ones to access enantiomerically pure piperazines that share a similar sterically hindered framework.

Current strategies often rely on the use of chiral pools or auxiliaries. For instance, novel C2-symmetric chiral piperazines have been designed and synthesized from readily available chiral starting materials like L-proline. acs.orgcapes.gov.brnih.gov These methods involve multiple steps, including reductions and cyclizations, to establish the desired stereochemistry. acs.org Another approach involves the stereoselective reduction of chiral enaminoesters. researchgate.net The extension of such principles to create analogs of this compound with stereocenters at other positions (e.g., C2, C5, or C6) would be a valuable pursuit. Research could also target the development of catalytic asymmetric methods, which could offer more efficient and atom-economical pathways to these valuable building blocks.

Table 1: Examples of Asymmetric Synthesis Strategies for Piperidine (B6355638) and Piperazine Scaffolds

| Strategy | Chiral Source/Catalyst | Key Transformation | Target Scaffold Type | Reference |

| Chiral Pool Synthesis | L-proline | Reductive amination and cyclization | C2-symmetric chiral piperazine | acs.orgcapes.gov.br |

| Chiral Auxiliary | (R)-1-phenylethylamine | Diastereoselective reduction of enaminoester | 3,4-disubstituted piperidine | researchgate.net |

| Catalytic Asymmetric Reduction | CBS (Corey-Bakshi-Shibata) catalyst | Asymmetric reduction of a ketone | 3,4-disubstituted piperidine | nih.gov |

| Asymmetric Cuprate Displacement | Organocuprate | Stereoselective anti-SN2' displacement | 3,4-disubstituted piperidine | nih.gov |

Exploration of Unique Reactivity Profiles for Piperazine Functionalization

The functionalization of the piperazine core, particularly at the carbon atoms, has historically been challenging, with most derivatives being substituted only at the nitrogen positions. researchgate.netdoaj.orgnsf.gov Recent advances in C-H functionalization offer a powerful tool to overcome this limitation and represent a major area for future research on compounds like this compound. researchgate.netdoaj.orgencyclopedia.pub

Photoredox catalysis has emerged as a particularly promising strategy for the site-selective C-H functionalization of piperazines. researchgate.netnih.gov These methods can be used to introduce alkyl and aryl groups at the α-position to the nitrogen atoms under mild conditions. researchgate.netencyclopedia.pubnih.gov For this compound, the electronic and steric differences between the two nitrogen atoms—one acylated with a bulky tert-butyl group and the other a secondary amine—could be exploited to achieve high regioselectivity. Future work would involve systematically exploring various photoredox catalytic systems to functionalize the C2, C5, and C6 positions, thereby creating a library of novel derivatives with diverse substitution patterns.

Table 2: Modern Methods for C-H Functionalization of Piperazines

| Method | Catalyst/Reagents | Bond Formed | Position Functionalized | Reference |

| Photoredox C-H Arylation | Iridium or Ruthenium photocatalysts, 1,4-dicyanobenzene | C-C (Aryl) | α to Nitrogen | researchgate.netencyclopedia.pub |

| Photoredox C-H Alkylation | Organic dye photocatalyst, alkylating agents | C-C (Alkyl) | α to Nitrogen | researchgate.netnih.gov |

| SnAP (Stannyl Amine Protocol) | Tributyl(iodomethyl)stannane, Copper catalyst | C-C (from aldehyde) | α to Nitrogen | encyclopedia.pub |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The complexity of synthesizing and functionalizing molecules like this compound makes this area a prime candidate for the application of artificial intelligence (AI) and machine learning (ML). numberanalytics.com These computational tools are revolutionizing chemical synthesis by predicting reaction outcomes, planning retrosynthetic pathways, and optimizing reaction conditions. beilstein-journals.orgacs.orgnih.gov

Future research will likely involve training ML models on large datasets of piperazine reactions to predict the feasibility and outcome of novel transformations. numberanalytics.comnih.gov For example, an AI model could predict the regioselectivity of a C-H functionalization reaction on the this compound scaffold under various catalytic conditions, saving significant experimental time and resources. appliedclinicaltrialsonline.com Furthermore, retrosynthesis software powered by AI can suggest novel and more efficient synthetic routes to the target molecule and its derivatives, potentially uncovering non-intuitive chemical pathways. nih.govyoutube.com The integration of ML algorithms with automated synthesis robots could enable high-throughput experimentation to rapidly explore the chemical space around this piperazine core and discover new reactivity. nih.gov

Table 3: Applications of AI and Machine Learning in Chemical Synthesis

| AI/ML Application | Description | Potential Impact on Piperazine Chemistry | Reference |

| Forward Reaction Prediction | Predicts the product(s) of a given set of reactants and reagents. | Validates proposed functionalization steps; predicts side products. | acs.orgnih.govyoutube.com |

| Retrosynthesis Planning | Suggests synthetic pathways to a target molecule from available starting materials. | Designs novel, efficient syntheses for complex piperazine derivatives. | beilstein-journals.orgnih.govyoutube.com |

| Reaction Condition Optimization | Recommends optimal catalysts, solvents, and temperatures for a reaction. | Improves yields and selectivity for challenging C-H functionalization reactions. | beilstein-journals.org |

| Autonomous Discovery | Combines ML with robotic platforms to autonomously explore chemical reactions. | Accelerates the discovery of new reactions and functionalized piperazines. | appliedclinicaltrialsonline.comnih.gov |

Expansion of Applications Beyond Current Paradigms in Organic and Materials Chemistry

While piperazine derivatives are staples in medicinal chemistry, the unique structural features of this compound suggest potential applications in other fields, particularly materials science. encyclopedia.pubconnectjournals.com The bulky tert-butyl and gem-dimethyl groups impart significant steric hindrance and conformational rigidity, properties that can be exploited in the design of novel materials.

One promising avenue is the incorporation of this piperazine unit into polymer backbones. Its rigid structure could enhance the thermal stability and mechanical strength of polymers. A related compound, 1-Boc-3,5-dimethyl-piperazine, has been noted for its utility in formulating polymers and resins to improve properties like flexibility and durability. chemimpex.com Future research could explore the synthesis of polyesters, polyamides, or polyurethanes containing the this compound moiety and characterize their material properties. Additionally, its derivatives could serve as novel ligands for catalysis, where the steric bulk could influence the selectivity of metal-catalyzed reactions. The diamine structure also makes it a candidate for building blocks in the synthesis of porous organic frameworks (POFs) or metal-organic frameworks (MOFs), where the defined geometry could lead to materials with tailored porosity for applications in gas storage or separation.

Table 4: Potential Future Applications in Organic and Materials Chemistry

| Application Area | Rationale for Using this compound | Potential Outcome |

| High-Performance Polymers | The rigid, bulky structure can restrict chain mobility and enhance intermolecular forces. | Polymers with increased glass transition temperatures, thermal stability, and mechanical strength. |

| Asymmetric Catalysis | Functionalized chiral derivatives could serve as sterically demanding ligands for metal centers. | Highly selective catalysts for asymmetric transformations. |

| Porous Materials (POFs, MOFs) | Can act as a rigid, geometrically defined building block (linker). | Materials with controlled pore sizes for selective gas adsorption, separation, or catalysis. |

| Functional Organic Molecules | Serves as a unique scaffold for building complex molecules with specific 3D shapes. | Novel molecular probes, sensors, or components for molecular machines. |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-tert-butyl-3,3-dimethylpiperazine, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves Boc-protection of piperazine derivatives followed by alkylation. Key variables include:

- Catalysts : Use of K₂CO₃ in DMF for deprotonation and nucleophilic substitution .

- Temperature : Reflux conditions in THF or DMF to enhance reaction kinetics .

- Purification : Silica gel chromatography or recrystallization to isolate the product (≥90% purity) .

- Data Table :

| Step | Reagents/Conditions | Yield Range | Purity |

|---|---|---|---|

| Boc Protection | (Boc)₂O, DMF, K₂CO₃ | 70-85% | 85-95% |

| Alkylation | CH₃I, THF, reflux | 60-75% | 90-98% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodology :

- NMR : Focus on tert-butyl singlet (δ 1.2-1.4 ppm) and piperazine ring protons (δ 2.5-3.5 ppm). Compare with reference spectra from PubChem or NIST databases .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 214.30 for [M+H]⁺) and fragmentation patterns .

- IR : Identify tert-butyl C-H stretching (~2900 cm⁻¹) and piperazine N-H bending (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address contradictory solubility data for this compound in polar vs. nonpolar solvents?

- Methodology :

- Solvent Screening : Systematically test solubility in DCM, THF, and MeOH using gravimetric analysis.

- Computational Modeling : Apply Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility .

- Experimental Validation : Correlate results with logP values (predicted logP = 2.1) to explain discrepancies .

Q. What strategies resolve conflicting NMR data for diastereotopic protons in this compound derivatives?

- Methodology :

- 2D NMR : Use NOESY or COSY to distinguish geminal protons and assign stereochemistry .

- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns .

- DFT Calculations : Predict chemical shifts using Gaussian or ORCA software to validate assignments .

Q. How does the steric bulk of the tert-butyl and dimethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., unsubstituted piperazine) using HPLC monitoring .

- X-ray Crystallography : Analyze bond angles and torsional strain in the crystal lattice .

- Steric Maps : Generate Tolman cone angles or % buried volume (%VBur) to quantify steric effects .

Q. What role does this compound play in modulating dopamine receptor binding affinity, and how can structure-activity relationships (SAR) be optimized?

- Methodology :

- Pharmacophore Modeling : Map tert-butyl and dimethyl groups as hydrophobic anchors in D2/D3 receptor pockets .

- In Vitro Assays : Measure IC₅₀ values using radioligand displacement (e.g., [³H]spiperone) .

- SAR Libraries : Synthesize analogs with varied substituents (e.g., pyridinyl, trifluoromethyl) to refine affinity .

Q. How can computational methods predict the metabolic stability of this compound in cytochrome P450-mediated oxidation?

- Methodology :

- Docking Simulations : Use AutoDock Vina to identify vulnerable sites (e.g., tertiary amines) .

- MD Simulations : Track conformational flexibility to assess accessibility to metabolic enzymes .

- In Silico Metabolism : Apply software like MetaSite to predict major metabolites (e.g., N-dealkylation) .

Q. What experimental designs mitigate steric hindrance challenges during the synthesis of this compound-containing macrocycles?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。